molecular formula C9H22Cl2N2O2 B2501857 N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride CAS No. 1955556-92-9

N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride

Cat. No.: B2501857
CAS No.: 1955556-92-9
M. Wt: 261.19
InChI Key: BRFNYERFKFFCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H20N2O2.2ClH. It is known for its unique structure, which includes an azetidine ring substituted with N,N-bis(2-methoxyethyl)amine groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride typically involves the reaction of azetidine with N,N-bis(2-methoxyethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The compound is then purified through various techniques such as crystallization or chromatography to obtain the final product in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The azetidine ring and the N,N-bis(2-methoxyethyl)amine groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted azetidine compounds.

Scientific Research Applications

N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-methoxyethyl)amine: A related compound with similar functional groups but lacking the azetidine ring.

    Azetidine derivatives: Compounds with variations in the substituents on the azetidine ring.

Uniqueness

N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride is unique due to the combination of the azetidine ring and the N,N-bis(2-methoxyethyl)amine groups This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

N,N-bis(2-methoxyethyl)azetidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.2ClH/c1-12-5-3-11(4-6-13-2)9-7-10-8-9;;/h9-10H,3-8H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFNYERFKFFCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C1CNC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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